Neuropeptide S (human)

Description

Properties

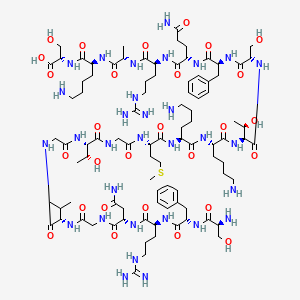

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C93H155N31O28S/c1-48(2)72(122-70(133)43-106-77(137)64(41-68(99)131)119-80(140)59(29-20-37-105-93(102)103)115-85(145)62(117-76(136)54(97)45-125)39-52-21-9-7-10-22-52)88(148)107-44-71(134)123-73(50(4)128)89(149)108-42-69(132)110-61(32-38-153-6)83(143)112-56(26-14-17-34-95)79(139)113-57(27-15-18-35-96)84(144)124-74(51(5)129)90(150)120-65(46-126)87(147)118-63(40-53-23-11-8-12-24-53)86(146)116-60(30-31-67(98)130)82(142)114-58(28-19-36-104-92(100)101)78(138)109-49(3)75(135)111-55(25-13-16-33-94)81(141)121-66(47-127)91(151)152/h7-12,21-24,48-51,54-66,72-74,125-129H,13-20,25-47,94-97H2,1-6H3,(H2,98,130)(H2,99,131)(H,106,137)(H,107,148)(H,108,149)(H,109,138)(H,110,132)(H,111,135)(H,112,143)(H,113,139)(H,114,142)(H,115,145)(H,116,146)(H,117,136)(H,118,147)(H,119,140)(H,120,150)(H,121,141)(H,122,133)(H,123,134)(H,124,144)(H,151,152)(H4,100,101,104)(H4,102,103,105)/t49-,50+,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCUKBVXFDZBKP-XJEBPGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C93H155N31O28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2187.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Human Neuropeptide S: A Technical Guide

An In-Depth Exploration of the Deorphanization, Characterization, and Signaling of a Novel Neuropeptide System

This technical guide provides a comprehensive overview of the historical discovery and characterization of Neuropeptide S (NPS) in humans. Tailored for researchers, scientists, and professionals in drug development, this document details the experimental methodologies, quantitative data, and signaling pathways associated with this pivotal neuropeptide system.

Introduction: The Dawn of a New Neuromodulator

The early 21st century saw a concerted effort in the scientific community to "deorphanize" G protein-coupled receptors (GPCRs), a large family of receptors with significant therapeutic potential, for which the endogenous ligands were unknown. It was within this scientific context that Neuropeptide S (NPS) and its cognate receptor, NPSR1 (formerly known as GPR154), were discovered in 2004. This discovery, achieved through a meticulous "reverse pharmacology" approach, unveiled a novel neuromodulatory system with profound implications for arousal, anxiety, and other physiological processes. This guide will chronologically detail the key experimental steps that led to the identification and functional characterization of human NPS.

The Discovery of Neuropeptide S: A Reverse Pharmacology Approach

The identification of NPS as the endogenous ligand for the orphan receptor NPSR1 was a landmark achievement in neuropeptide research. The experimental workflow, a classic example of reverse pharmacology, involved a series of sophisticated biochemical and molecular biology techniques.

Experimental Workflow: From Orphan Receptor to Endogenous Ligand

The overall process began with the selection of an orphan GPCR, NPSR1, and culminated in the identification and synthesis of its activating peptide, NPS.

Figure 1: Experimental workflow for the discovery of Neuropeptide S.

Detailed Experimental Protocols

-

Cell Line: Human Embryonic Kidney (HEK293) cells were used as the host for receptor expression due to their robust growth and high transfection efficiency.

-

Transfection: The full-length human NPSR1 cDNA was cloned into a mammalian expression vector. HEK293 cells were then transfected with this vector using a lipid-based transfection reagent such as Lipofectamine.

-

Selection: Stably transfected cells were selected by culturing in a medium containing a selection antibiotic (e.g., G418 or hygromycin), the resistance gene for which was co-expressed from the vector.

-

Validation: Clonal cell lines were isolated and validated for NPSR1 expression and function. This was typically done by assessing the response of the cells to a known, non-specific GPCR agonist or by measuring basal signaling activity.

-

Tissue Preparation: Frozen bovine brain tissue was homogenized in an acidic extraction buffer to preserve peptide integrity and precipitate larger proteins.

-

Chromatographic Fractionation: The crude extract was subjected to multiple rounds of chromatography to separate the complex mixture of molecules. This typically involved:

-

Solid-Phase Extraction (SPE): To initially desalt and concentrate the peptide fraction.

-

Ion-Exchange Chromatography: To separate molecules based on their net charge.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique to separate peptides based on their hydrophobicity. Fractions were collected at each stage.

-

-

Assay Principle: The NPSR1-expressing HEK293 cells were used as a biological sensor to detect the presence of the activating ligand in the chromatographic fractions. The activation of NPSR1 leads to an increase in intracellular calcium ([Ca²⁺]i).

-

Calcium Mobilization Assay:

-

NPSR1-HEK293 cells were plated in 96- or 384-well plates.

-

Cells were loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Aliquots of the chromatographic fractions were added to the wells.

-

Changes in fluorescence, indicating an increase in [Ca²⁺]i, were monitored in real-time using a fluorescence plate reader.

-

-

Identification of Active Fractions: Fractions that induced a significant increase in fluorescence were considered "active" and selected for further purification.

-

Final Purification: The active fractions were subjected to further rounds of RP-HPLC to purify the active component to homogeneity.

-

Mass Spectrometry: The purified active component was analyzed by mass spectrometry (MS) to determine its molecular weight.

-

Edman Degradation: The amino acid sequence of the peptide was determined by automated Edman degradation.

-

Sequence Identification: The obtained 20-amino acid sequence, SFRNGVGTGMKKTSFQRAKS, was identified as a novel peptide and named Neuropeptide S.

-

Solid-Phase Peptide Synthesis: Based on the determined amino acid sequence, human NPS was chemically synthesized to confirm that the synthetic peptide could activate the NPSR1 receptor.

Pharmacological Characterization of the Human NPS-NPSR1 System

Following its discovery, the interaction between NPS and NPSR1 was extensively characterized using a variety of in vitro assays to determine binding affinity, potency, and efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the human NPS-NPSR1 interaction from various studies.

| Binding Affinity Data | |

| Parameter | Value |

| Kd ([¹²⁵I]Y¹⁰-hNPS) | 0.33 nM[1] |

| IC₅₀ (hNPS vs [¹²⁵I]Y¹⁰-hNPS) | 0.42 nM[1] |

| Functional Potency Data (EC₅₀) | |

| Assay | Value |

| [Ca²⁺]i Mobilization (hNPS) | 9.4 nM[1] |

| [Ca²⁺]i Mobilization (hNPS, NPSR1-107I variant) | ~1 nM |

| cAMP Accumulation (hNPS) | 6.7 nM[1] |

Detailed Experimental Protocols

-

Objective: To determine the binding affinity (Kd) of NPS to NPSR1 and the inhibition constant (Ki) of competing ligands.

-

Protocol:

-

Membrane Preparation: Membranes from cells stably expressing NPSR1 were prepared by homogenization and centrifugation.

-

Radioligand: A radiolabeled version of NPS, typically [¹²⁵I]Y¹⁰-NPS, was used.

-

Assay: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of unlabeled NPS (for saturation binding) or a competing ligand (for competition binding).

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters was quantified using a gamma counter.

-

Data Analysis: The data were analyzed using non-linear regression to determine Kd and IC₅₀ values.

-

-

Objective: To measure the potency (EC₅₀) of NPS in activating the Gαq signaling pathway.

-

Protocol:

-

Cell Plating: NPSR1-expressing cells were plated in black-walled, clear-bottom microplates.

-

Dye Loading: Cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye extrusion.

-

Compound Addition: Increasing concentrations of NPS were added to the wells.

-

Fluorescence Measurement: Changes in intracellular calcium were measured as changes in fluorescence intensity using a fluorescence plate reader with automated injection capabilities.

-

Data Analysis: Dose-response curves were generated to calculate the EC₅₀ value.

-

-

Objective: To measure the potency (EC₅₀) of NPS in activating the Gαs signaling pathway.

-

Protocol:

-

Cell Stimulation: NPSR1-expressing cells were incubated with increasing concentrations of NPS in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis: Cells were lysed to release the accumulated intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate was measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Dose-response curves were constructed to determine the EC₅₀ value.

-

NPSR1 Signaling Pathways

The activation of NPSR1 by NPS initiates downstream signaling cascades through the coupling to heterotrimeric G proteins. Functional studies have demonstrated that NPSR1 couples to both Gαq and Gαs proteins, leading to the activation of two distinct signaling pathways.

Figure 2: NPSR1 signaling pathways.

Conclusion

The discovery of Neuropeptide S and its receptor, NPSR1, through a systematic reverse pharmacology approach has provided the scientific community with a novel and potent neuromodulatory system to investigate. The detailed experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers aiming to further explore the physiological roles of NPS and the therapeutic potential of targeting the NPS-NPSR1 system in various disorders, including those related to anxiety, sleep, and inflammation. The dual coupling of NPSR1 to both Gαq and Gαs signaling pathways underscores the complexity of its cellular actions and provides multiple avenues for pharmacological intervention.

References

The Distribution of Neuropeptide S and its Receptor in the Human Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue distribution of Neuropeptide S (NPS) and its receptor (NPSR1) within the human brain. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to serve as a resource for research and therapeutic development.

Introduction to the Neuropeptide S System

Neuropeptide S (NPS) is a 20-amino-acid peptide that was identified as the endogenous ligand for the previously orphan G protein-coupled receptor, NPSR1.[1] The NPS system is implicated in a variety of physiological processes, including the regulation of arousal, anxiety, and fear.[1][2] Animal studies have demonstrated that NPS can produce both anxiolytic and wakefulness-promoting effects, making the NPS/NPSR1 system a promising target for novel therapeutic agents.[2] Understanding the precise anatomical distribution of NPS and NPSR1 in the human brain is crucial for elucidating its functions in health and disease and for the development of targeted pharmaceuticals.

Quantitative Distribution of NPS and NPSR1 in the Human Brain

The expression of NPS and its receptor, NPSR1, exhibits a distinct and functionally relevant distribution pattern in the human brain. While NPS-producing neurons are localized to specific brainstem nuclei, the NPSR1 receptor is more broadly distributed, suggesting a wide range of influence for this neuropeptide system.

Neuropeptide S (NPS) mRNA Expression

Quantitative data on NPS mRNA expression in the human brain is primarily focused on the pons. Stereological estimation has revealed a significant number of NPS mRNA-positive neurons in this region.

Table 1: Quantitative Analysis of NPS mRNA-Expressing Neurons in the Human Pons

| Brain Region Sub-cluster | Mean Number of NPS mRNA-positive Neurons (± S.E.M.) | Percentage of Total NPS Neurons in Pons |

| Parabrachial Cluster | 18,733 ± 1,848 | 84% |

| Pontine Central Gray Matter | 2,517 ± 573 | 11% |

| Peri-locus Coeruleus | 1,067 ± 364 | 5% |

| Total in Pons (bilaterally) | 22,317 ± 2,411 | 100% |

Data extracted from a study by an unlisted source, based on stereological methods in 3 human subjects.[2][3]

Neuropeptide S Receptor (NPSR1) mRNA Expression

Quantitative data for NPSR1 mRNA expression across various human brain regions is available from the Human Protein Atlas, expressed in normalized Tags Per Million (nTPM).

Table 2: NPSR1 mRNA Expression in Major Regions of the Human Brain

| Brain Region | Maximum nTPM Value |

| Cerebral Cortex | 4.5 |

| Hippocampal formation | 3.8 |

| Amygdala | 5.2 |

| Basal Ganglia | 3.5 |

| Thalamus | 6.1 |

| Hypothalamus | 4.8 |

| Midbrain | 4.1 |

| Cerebellum | 1.9 |

| Pons | 3.7 |

| Medulla Oblongata | 2.9 |

| Spinal Cord | 2.4 |

| White Matter | 2.1 |

| Choroid Plexus | 0.8 |

Data sourced from the Human Protein Atlas ("bulk" RNAseq of micro-punched brain areas).[4] nTPM: normalized Tags Per Million.

Table 3: Detailed NPSR1 mRNA Expression in Sub-regions of the Human Brain (Top 5 Highest Expression)

| Brain Sub-region | nTPM Value |

| Thalamus | 6.1 |

| Amygdala | 5.2 |

| Hypothalamus | 4.8 |

| Cerebral Cortex | 4.5 |

| Midbrain | 4.1 |

Data sourced from the Human Protein Atlas ("bulk" RNAseq of micro-punched brain areas).[4] nTPM: normalized Tags Per Million.

Experimental Protocols

The following sections outline generalized protocols for the detection and quantification of NPS and NPSR1 mRNA and protein in human brain tissue, based on established methodologies.

In Situ Hybridization (ISH) for NPS and NPSR1 mRNA

This protocol provides a framework for detecting NPS and NPSR1 mRNA in formalin-fixed, paraffin-embedded (FFPE) or fresh-frozen human brain sections.

3.1.1. Tissue Preparation

-

For FFPE tissue: Human brain tissue is fixed in 10% neutral buffered formalin for 24-48 hours, followed by dehydration through a graded ethanol (B145695) series and xylene, and finally embedded in paraffin (B1166041) wax. 5-10 µm sections are cut using a microtome and mounted on charged slides.[5]

-

For fresh-frozen tissue: Brain tissue is rapidly frozen in isopentane (B150273) cooled by liquid nitrogen and stored at -80°C. 10-20 µm sections are cut using a cryostat and thaw-mounted onto charged slides.[6]

3.1.2. Probe Preparation

-

Antisense and sense digoxigenin (B1670575) (DIG)-labeled RNA probes for human NPS and NPSR1 are generated by in vitro transcription from linearized plasmid templates containing the target cDNA sequence.

3.1.3. Hybridization

-

Sections are deparaffinized (for FFPE) and rehydrated.

-

Pre-treatment steps include proteinase K digestion to improve probe accessibility.

-

Sections are prehybridized in hybridization buffer.

-

The DIG-labeled probe is diluted in hybridization buffer and applied to the sections. Hybridization is carried out overnight in a humidified chamber at a temperature optimized for the specific probe (typically 55-65°C).

3.1.4. Post-Hybridization Washes and Detection

-

Stringent washes are performed to remove non-specifically bound probe.

-

Sections are incubated with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

The signal is visualized using a chromogenic substrate for AP, such as NBT/BCIP, which produces a colored precipitate.

3.1.5. Quantification

-

The hybridization signal can be quantified using densitometric analysis of the resulting images with appropriate imaging software.[5]

Immunohistochemistry (IHC) for NPS and NPSR1 Protein

This protocol outlines the steps for localizing NPS and NPSR1 protein in human brain sections.

3.2.1. Tissue Preparation

-

Follow the same tissue preparation steps as for in situ hybridization (FFPE or fresh-frozen).[7]

3.2.2. Antigen Retrieval (for FFPE)

-

Heat-induced epitope retrieval is performed by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath.[7]

3.2.3. Staining Procedure

-

Sections are washed in a buffer solution (e.g., PBS or TBS).

-

Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.

-

Non-specific antibody binding is blocked by incubating the sections in a blocking solution containing normal serum from the species in which the secondary antibody was raised.

-

Sections are incubated with the primary antibody specific for NPS or NPSR1 overnight at 4°C.

-

After washing, sections are incubated with a biotinylated secondary antibody.

-

An avidin-biotin-peroxidase complex (ABC) reagent is then applied.

-

The signal is visualized using a chromogenic substrate such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Sections are counterstained with a nuclear stain like hematoxylin, dehydrated, and coverslipped.

Quantitative Real-Time PCR (qPCR) for NPS and NPSR1 mRNA

This method allows for the sensitive quantification of NPS and NPSR1 mRNA levels from dissected human brain regions.

3.3.1. RNA Extraction and cDNA Synthesis

-

Total RNA is extracted from homogenized brain tissue samples using a suitable RNA isolation kit.

-

The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

3.3.2. qPCR Reaction

-

The qPCR reaction is set up using a master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or a specific TaqMan probe.

-

Primers specific for human NPS, NPSR1, and one or more stable reference genes are added to the reaction.

-

The reaction is run on a real-time PCR instrument, and the fluorescence is measured at each cycle.

3.3.3. Data Analysis

-

The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of NPS and NPSR1 to the expression of the reference gene(s).

Signaling Pathways and Experimental Workflows

NPS-NPSR1 Signaling Pathway

Activation of NPSR1 by NPS initiates downstream signaling cascades through the coupling to Gαs and Gαq proteins. This leads to the activation of adenylyl cyclase and phospholipase C, respectively, resulting in increased intracellular levels of cyclic AMP (cAMP) and calcium (Ca2+).[1] Downstream of these second messengers, various signaling pathways are modulated, including the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular function.[8]

References

- 1. Neuronal Expression of the Human Neuropeptide S Receptor NPSR1 Identifies NPS-Induced Calcium Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropeptide S- and Neuropeptide S receptor-expressing neuron populations in the human pons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Brain tissue expression of NPSR1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 5. A quantitative in situ hybridization protocol for formalin-fixed paraffin-embedded archival post-mortem human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simplified and rapid procedure for in situ hybridization on human, flash-frozen, post-mortem brain and its combination with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuropeptide S receptor 1 (NPSR1) activates cancer-related pathways and is widely expressed in neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuropeptide S Receptor 1 (NPSR1) Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

The Neuropeptide S Receptor 1 (NPSR1), a G-protein coupled receptor (GPCR), and its endogenous ligand, Neuropeptide S (NPS), form a critical signaling system implicated in a diverse array of physiological and pathological processes. These include the regulation of anxiety, fear, wakefulness, inflammation, and asthma.[1][2] This technical guide provides a detailed overview of the NPSR1 signaling cascade, quantitative data on receptor activation, methodologies for key experiments, and visual diagrams of the core pathways.

Core Signaling Pathways

NPSR1, formerly known as GPR154, is a member of the vasopressin/oxytocin subfamily of GPCRs.[3] Upon binding of Neuropeptide S (NPS), the receptor undergoes a conformational change, initiating intracellular signaling cascades. A key feature of NPSR1 is its ability to couple to multiple heterotrimeric G-proteins, primarily Gαs and Gαq, leading to the activation of distinct downstream effector pathways.[4][5][6]

Gαs-cAMP Pathway

Activation of the Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates gene expression.[7][8][9]

Gαq-Calcium Mobilization Pathway

Concurrent with Gαs coupling, NPSR1 activation engages the Gαq subunit.[5] This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[10][11] This initial calcium release can be followed by store-operated calcium entry (SOCE), a secondary influx of extracellular calcium to replenish ER stores.[11] The rise in intracellular Ca2+ is a critical signaling event that influences numerous cellular processes.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Downstream of both Gαs and Gαq activation, NPSR1 signaling converges on the mitogen-activated protein kinase (MAPK) cascade.[12][13] The most consistently reported activation is of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[7] This activation can be triggered by both cAMP/PKA and calcium-dependent signaling intermediates. Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors, regulating cellular processes like proliferation and differentiation.[14] While the broader MAPK family includes p38 and JNK, their direct and specific activation by NPSR1 is less characterized, though they are common downstream effectors in related GPCR pathways.[14][15]

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling cascades initiated by NPSR1 activation.

Caption: NPSR1 dual signaling through Gαq and Gαs pathways.

Quantitative Data Summary

The functional activity of ligands at NPSR1 is quantified by their potency (EC₅₀) and binding affinity (Kᵢ). The following tables summarize key quantitative data for NPSR1 activation.

| Ligand | Assay Type | Cell Line / System | Parameter | Value (nM) | Reference(s) |

| Neuropeptide S (NPS) | Calcium Mobilization | NPSR1-expressing neurons | EC₅₀ | 19.8 ± 1.3 | [16],[11] |

| Neuropeptide S (NPS) | SRE-Luciferase Reporter | CHO cells expressing chicken NPSR1 | EC₅₀ | 5.86 | [7] |

| [¹²⁵I] Y¹⁰-NPS | Radioligand Binding | CHO cells expressing human NPSR1 | Kᵢ | Data not specified | [17] |

EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Kᵢ (Inhibition constant) represents the affinity of a ligand for a receptor.

Experimental Protocols

Elucidating the NPSR1 signaling cascade relies on a variety of established molecular and cellular assays. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human NPSR1 (CHO-NPSR1) are seeded in black, clear-bottom 96- or 384-well plates and cultured overnight.[17]

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a no-wash calcium assay kit) in a buffered salt solution at 37°C for 1 hour.[17]

-

Compound Addition: Test compounds (agonists, antagonists) are prepared at various concentrations. A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Signal Detection: The test compounds are added to the wells, and the fluorescence intensity is measured kinetically over several minutes. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: The change in fluorescence (peak response minus baseline) is plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.

References

- 1. What are NPSR1 modulators and how do they work? [synapse.patsnap.com]

- 2. Role of the Neuropeptide S System in Emotionality, Stress Responsiveness and Addiction-Like Behaviours in Rodents: Relevance to Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. Gene - NPSR1 [maayanlab.cloud]

- 5. researchgate.net [researchgate.net]

- 6. Neuropeptide S Receptor Stimulation Excites Principal Neurons in Murine Basolateral Amygdala through a Calcium-Dependent Decrease in Membrane Potassium Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropeptide S (NPS) and its receptor (NPSR1) in chickens: cloning, tissue expression, and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction between the second messengers cAMP and Ca2+ in mouse presynaptic taste cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of Cyclic AMP Response Element Binding Activation in the ERK1/2 and p38 MAPK Signalling Pathway in Central Nervous System, Cardiovascular System, Osteoclast Differentiation and Mucin and Cytokine Production [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Neuronal Expression of the Human Neuropeptide S Receptor NPSR1 Identifies NPS-Induced Calcium Signaling Pathways | PLOS One [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. Neuropeptide S receptor 1 (NPSR1) activates cancer-related pathways and is widely expressed in neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ERK/CREB and p38 MAPK/MMP14 Signaling Pathway Influences Spermatogenesis through Regulating the Expression of Junctional Proteins in Eriocheir sinensis Testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Targets of the Neuropeptide S Signaling Pathway

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary: Neuropeptide S (NPS) is a 20-amino-acid bioactive peptide that modulates a variety of physiological processes, including arousal, anxiety, and immune responses, through its specific G-protein coupled receptor, NPSR1.[1][2] Activation of NPSR1 initiates a cascade of intracellular signaling events that impact cellular function through the modulation of second messengers, protein kinase cascades, ion channel activity, and gene expression. This document provides a detailed overview of the key downstream targets of the NPS-NPSR1 signaling pathway, presenting quantitative data, detailed experimental methodologies, and visual diagrams of the core signaling architecture.

Core Signaling Cascades

The Neuropeptide S receptor (NPSR1) is distinguished by its ability to couple to two primary classes of heterotrimeric G-proteins: Gαs and Gαq.[3][4] This dual coupling allows NPS to activate multiple downstream effector systems simultaneously, leading to a complex and integrated cellular response.

-

Gαs Pathway: Upon NPS binding, NPSR1 activates the Gαs subunit, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream protein targets, including transcription factors like the cAMP response element-binding protein (CREB).[6][7]

-

Gαq Pathway: Concurrently, NPSR1 activates the Gαq subunit, which stimulates phospholipase C (PLC).[8] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[8] This initial Ca2+ release can then trigger further Ca2+ release through ryanodine (B192298) receptors (RyR) in a process known as calcium-induced calcium release. The increase in intracellular Ca2+ and DAG together activate Protein Kinase C (PKC).

These primary signaling events converge on further downstream pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascade.

Key Downstream Targets and Quantitative Data

The activation of the NPS-NPSR1 pathway leads to measurable changes in several key downstream effectors. The potency of NPS varies depending on the specific signaling branch and cellular context.

| Downstream Target | Cell Type | EC50 Value (nM) | Citation |

| ERK1/2 Phosphorylation | CHO-NPSR1 | 0.27 ± 0.048 | [9] |

| Intracellular Ca²⁺ Mobilization | CHO-NPSR1 | 0.91 ± 0.044 | [9] |

| Intracellular Ca²⁺ Mobilization | Mouse Hippocampal Neurons | 19.8 ± 1.3 | [4][8] |

| cAMP Accumulation | CHO-NPSR1 | 1.12 ± 0.030 | [9] |

| cAMP (CRE-Luciferase) | HEK293 (NPSR1-Asn¹⁰⁷) | ~428 | [7] |

| cAMP (CRE-Luciferase) | HEK293 (NPSR1-Ile¹⁰⁷) | ~4.8 | [7] |

EC50 (Half-maximal effective concentration) values represent the concentration of NPS required to elicit 50% of the maximal response.

| Target Gene | Effect of NPS Stimulation | Cell System | Citation |

| Transcription Factors | |||

| FOS (c-Fos) | Upregulation | SH-SY5Y cells | [7][10] |

| NR4A1 | Upregulation | SH-SY5Y cells | [7] |

| EGR1 | Upregulation | SH-SY5Y cells | [7] |

| Effector Proteins & Cytokines | |||

| MMP10 | Upregulation (dose-dependent) | NPSR1-transfected cell line | [11] |

| INHBA (Activin A) | Upregulation (dose-dependent) | NPSR1-transfected cell line | [11] |

| IL8 (Interleukin 8) | Upregulation (dose-dependent) | NPSR1-transfected cell line | [11] |

| EPHA2 | Upregulation (dose-dependent) | NPSR1-transfected cell line | [11] |

| Neuropeptides | |||

| SST (Somatostatin) | Upregulation (>40-fold) | NPSR1-transfected HEK293 | |

| CCK (Cholecystokinin) | Upregulation | NPSR1-transfected HEK293 | |

| VIP (Vasoactive Intestinal Peptide) | Upregulation | NPSR1-transfected HEK293 | |

| PYY (Peptide YY) | Upregulation | NPSR1-transfected HEK293 |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the NPS signaling pathway.

This protocol is based on the use of the ratiometric fluorescent indicator Fura-2 AM.[12][13][14][15]

-

Cell Preparation:

-

Culture cells (e.g., CHO or HEK293 stably expressing NPSR1, or primary neurons) on glass coverslips suitable for microscopy.

-

On the day of the experiment, wash cells with a buffered salt solution (e.g., HBSS) containing 0.1% BSA.

-

-

Fura-2 AM Loading:

-

Prepare a loading buffer by dissolving Fura-2 AM in anhydrous DMSO to a stock concentration of 1 mM. Dilute the stock solution in HBSS+BSA to a final working concentration of 2-5 µM.

-

Incubate cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

After loading, wash the cells twice with HBSS+BSA to remove extracellular dye and allow 15-30 minutes for cellular esterases to cleave the AM group, trapping the dye inside the cells.

-

-

Imaging and Data Acquisition:

-

Mount the coverslip onto a fluorescence imaging system equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector for emission at 510 nm.

-

Acquire baseline fluorescence images, alternating between 340 nm and 380 nm excitation every 1-5 seconds.

-

Apply NPS at the desired concentration via a perfusion system.

-

Continue recording the fluorescence ratio (F340/F380) to monitor changes in intracellular Ca²⁺ concentration.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is directly proportional to the intracellular free Ca²⁺ concentration.

-

Normalize the data by dividing the ratio at each time point by the baseline ratio (R/R₀) to represent the fold change in Ca²⁺ levels.

-

For dose-response curves, plot the peak normalized ratio against the logarithm of the NPS concentration and fit with a sigmoidal function to determine the EC50.

-

This protocol details the detection of activated ERK1/2 (p44/p42 MAPK) via immunoblotting.[16][17][18]

-

Cell Culture and Stimulation:

-

Plate cells (e.g., HEK293-NPSR1) in 6-well plates.

-

Prior to stimulation, serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.

-

Stimulate cells with various concentrations of NPS for a short duration (typically 5-10 minutes at 37°C).

-

-

Protein Extraction:

-

Aspirate the media and wash cells once with ice-cold PBS.

-

Lyse the cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK, Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

-

Quantify band intensities using densitometry software. The level of ERK1/2 phosphorylation is expressed as the ratio of the p-ERK signal to the total-ERK signal.

-

This protocol describes the relative quantification of target gene mRNA levels following NPS stimulation.[19][20][21][22]

-

Cell Stimulation and RNA Isolation:

-

Culture cells in appropriate plates and stimulate with NPS for the desired time course (e.g., 6 hours for genes like MMP10).[11]

-

Wash cells with PBS and lyse them using a reagent such as TRIzol.

-

Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer or microfluidics-based system.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

-

Real-Time PCR:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., FOS, MMP10), and a SYBR Green or probe-based qPCR master mix.

-

Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Run the reaction on a real-time PCR cycler using a standard thermal profile (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene in each sample.

-

Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene from the Ct of the target gene (ΔCt = Ct_target - Ct_housekeeping).

-

Calculate the ΔΔCt by subtracting the ΔCt of the control (unstimulated) sample from the ΔCt of the treated sample (ΔΔCt = ΔCt_treated - ΔCt_control).

-

The fold change in gene expression relative to the control is calculated as 2-ΔΔCt.

-

Conclusion

The Neuropeptide S signaling pathway is a complex network initiated by the activation of the dual-coupling G-protein receptor, NPSR1. Its downstream effects are mediated through the canonical Gαs/cAMP/PKA and Gαq/PLC/Ca²⁺ pathways, which converge to activate kinase cascades like the ERK/MAPK pathway and modulate neuronal ion channels. These proximal signaling events ultimately lead to significant changes in the transcriptional landscape of the cell, regulating genes involved in cellular proliferation, immune response, and neuroplasticity. The quantitative data and detailed protocols provided in this guide offer a foundational resource for researchers investigating the physiological roles of NPS and for professionals engaged in the development of novel therapeutics targeting the NPSR1.

References

- 1. Neuropeptide S and its receptor: a newly deorphanized G protein-coupled receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropeptide S receptor - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Neuronal Expression of the Human Neuropeptide S Receptor NPSR1 Identifies NPS-Induced Calcium Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropeptide S (NPS) and its receptor (NPSR1) in chickens: cloning, tissue expression, and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Neuropeptide S Receptor Is Activated via a Gαq Protein-biased Signaling Cascade by a Human Neuropeptide S Analog Lacking the C-terminal 10 Residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuropeptide S (NPS) variants modify the signaling and risk effects of NPS Receptor 1 (NPSR1) variants in asthma | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Downstream target genes of the neuropeptide S-NPSR1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310) [thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. Neuropeptide Gene Identification Using the Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 20. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. gene-quantification.de [gene-quantification.de]

- 22. oaepublish.com [oaepublish.com]

The Role of Neuropeptide S in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide S (NPS) is a 20-amino-acid peptide that, together with its cognate receptor (NPSR1), forms a critical neuromodulatory system in the central nervous system (CNS).[1][2] Despite the highly localized expression of NPS-producing neurons primarily within the brainstem, the NPSR1 is widely distributed throughout the brain, suggesting a broad range of influence on neuronal circuits.[2][3] This system is a key regulator of several fundamental physiological and behavioral processes, most notably arousal, anxiety, and memory. Uniquely, NPS promotes a state of wakefulness and heightened arousal while simultaneously exerting potent anxiolytic-like effects, a pharmacological profile that has garnered significant interest for its therapeutic potential in treating anxiety and sleep disorders.[4][5] Furthermore, the NPS/NPSR1 system has been implicated in the modulation of memory consolidation, fear responses, food intake, and the neurobiology of addiction.[2][4] This technical guide provides an in-depth overview of the physiological functions of NPS in the CNS, detailing its signaling pathways, summarizing key quantitative data, and outlining common experimental protocols for its study.

The Neuropeptide S System: Ligand and Receptor

The NPS system consists of the endogenous ligand, Neuropeptide S, and its specific G protein-coupled receptor, NPSR1.

-

Neuropeptide S (NPS): A 20-amino-acid peptide identified as the endogenous ligand for the previously orphan receptor GPR154 (now NPSR1).[5] NPS-producing neurons are sparsely located, with principal clusters found in the pericoerulear region (peri-locus coeruleus), the lateral parabrachial nucleus (including the Kölliker-Fuse nucleus), and the principal sensory trigeminal nucleus in the brainstem of rodents.[2][3] In the human pons, an estimated 22,000 NPS-producing neurons have been identified, with the vast majority located in the parabrachial region.[1]

-

Neuropeptide S Receptor (NPSR1): A G protein-coupled receptor that is widely expressed across various regions of the rodent and human brain.[2][3] High densities of NPSR1 mRNA are found in areas critical for emotion, memory, and arousal, including the amygdala (particularly the basolateral amygdala), hippocampus (subiculum), thalamic nuclei, hypothalamus, and various cortical structures.[2][3] This broad distribution contrasts sharply with the restricted localization of NPS neurons, implying that NPS acts as a powerful neuromodulator capable of influencing diverse and widespread neural networks.[3]

NPSR1 Signaling Pathways

Activation of NPSR1 by NPS initiates excitatory intracellular signaling cascades primarily through the coupling of Gαq and Gαs proteins.[4][6] This dual coupling leads to the activation of multiple downstream effector systems.

-

Gαq Pathway: Binding of NPS to NPSR1 activates the Gαq protein subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]

-

Gαs Pathway: Concurrently, NPSR1 activation stimulates the Gαs protein subunit, which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4][7] Increased cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Downstream Effects: The rise in intracellular Ca2+ and activation of PKA lead to a cascade of downstream events, including the phosphorylation of various protein targets and the activation of transcription factors, such as those in the JUN/FOS families.[6] These signaling events ultimately alter neuronal excitability, gene expression, and synaptic plasticity, forming the molecular basis for the physiological effects of NPS.

Physiological Functions & Quantitative Data

NPS modulates a diverse array of functions within the CNS. The following sections detail its primary roles, supported by quantitative data from rodent studies.

Arousal and Wakefulness

One of the most robust effects of NPS is the promotion of arousal and wakefulness. Central administration of NPS potently increases locomotor activity and reduces all stages of sleep.[4] This effect is thought to be mediated by NPS projections from the brainstem to arousal-promoting centers in the hypothalamus and thalamus.

| Parameter | Species | NPS Dose (i.c.v.) | Effect | Reference |

| Cumulative Distance Travelled (0-60 min) | Mouse | 10 pmol | ~2x increase vs. saline | |

| Cumulative Distance Travelled (0-60 min) | Mouse | 100 pmol | ~3.5x increase vs. saline | |

| Total Time Immobile (0-60 min) | Mouse | 100 pmol | ~60% decrease vs. saline | |

| Number of Rearings (0-60 min) | Mouse | 100 pmol | ~4x increase vs. saline | |

| Table 1: Dose-Response Effects of Intracerebroventricular (i.c.v.) NPS on Locomotor Activity in Mice. |

Anxiety and Fear

Paradoxically, alongside its arousal-promoting properties, NPS exhibits strong anxiolytic (anxiety-reducing) effects. It reduces anxiety-like behaviors in various rodent models, such as the elevated plus-maze (EPM), and facilitates the extinction of conditioned fear.[8] This anxiolytic action is primarily mediated by NPS acting on circuits within the amygdala.

| Parameter | Rat Strain | NPS Dose (i.c.v.) | Effect on Open Arm Time (%) | Reference |

| % Time in Open Arms | Wistar | 1.0 nmol | No significant effect | [8] |

| % Time in Open Arms | msP (anxious strain) | 1.0 nmol | Increased from ~15% to ~40% | [8] |

| % Entries into Open Arms | Wistar | 1.0 nmol | No significant effect | [8] |

| % Entries into Open Arms | msP (anxious strain) | 1.0 nmol | Increased from ~20% to ~45% | [8] |

| Table 2: Anxiolytic-like Effects of Intracerebroventricular (i.c.v.) NPS in the Elevated Plus-Maze (EPM). |

Learning and Memory

The NPS/NPSR1 system plays a significant role in memory formation, particularly during the consolidation phase. Post-training administration of NPS enhances long-term memory in both aversive and non-aversive tasks. This effect may be linked to its arousal-promoting properties, which can strengthen the encoding of salient information. The interaction with noradrenergic systems appears to be a key mechanism for this memory enhancement.

| Parameter | Species | NPS Dose (i.c.v.) | Effect on Memory Retention | Reference |

| Step-through Latency (48h post-training) | Mouse | 0.1 nmol | ~1.5x increase vs. vehicle | |

| Step-through Latency (48h post-training) | Mouse | 1.0 nmol | ~2x increase vs. vehicle | |

| Table 3: Effect of Post-Training Intracerebroventricular (i.c.v.) NPS on Inhibitory Avoidance Memory in Mice. |

Other Functions

-

Food Intake: Central NPS administration has been shown to have an anorexigenic effect, reducing food intake. This function is likely mediated by NPSR1 expression in feeding-related hypothalamic nuclei.[2]

-

Drug Addiction: The NPS system interacts with brain circuits involved in reward and addiction. It has been shown to modulate the seeking of drugs like cocaine and alcohol, suggesting it may play a role in relapse vulnerability.[2]

Receptor Potency

The potency of NPS at its receptor has been characterized in cellular assays. These studies confirm that NPS activates its receptor at low nanomolar concentrations.

| Signaling Pathway | Cell Line | Ligand | EC₅₀ (nM) | Reference |

| Calcium Mobilization | CHO cells (expressing chicken NPSR1) | Chicken NPS | 0.23 ± 0.07 | [4] |

| cAMP/PKA Signaling | CHO cells (expressing chicken NPSR1) | Chicken NPS | 0.90 ± 0.07 | [4] |

| Dynamic Mass Redistribution | HEK293 cells (expressing mouse NPSR1) | Mouse NPS | ~0.16 (pEC₅₀ = 8.78) | [9] |

| Table 4: In Vitro Potency of NPS at the NPSR1. |

Key Experimental Protocols

Studying the central effects of neuropeptides like NPS requires specialized in vivo techniques. Below are methodologies for two common experimental paradigms.

Intracerebroventricular (i.c.v.) Cannulation and Injection

This surgical procedure allows for the direct administration of substances into the cerebral ventricles, bypassing the blood-brain barrier and ensuring central action.

Methodology:

-

Anesthesia: Anesthetize the mouse or rat using an appropriate agent (e.g., ketamine/xylazine cocktail or isoflurane).

-

Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Level the skull by ensuring that bregma and lambda are in the same horizontal plane.

-

Incision and Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull surface.

-

Drilling: Identify the coordinates for the lateral ventricle relative to bregma (e.g., for mice: AP -0.6 mm, ML 1.2 mm). Drill a small hole through the skull at this location, taking care not to damage the underlying dura.

-

Cannula Implantation: Lower a guide cannula (e.g., 26-gauge) through the burr hole to a predetermined depth (e.g., for mice: DV -2.0 mm from the skull surface).

-

Fixation: Secure the cannula to the skull using dental cement and anchor screws.

-

Post-Operative Care: Close the incision with sutures. Administer analgesics and allow the animal to recover for several days before experimentation. A dummy cannula is kept in the guide to maintain patency.

-

Injection: For injection, the dummy cannula is removed, and an internal injector cannula (e.g., 30-gauge), attached to a microsyringe, is inserted into the guide. The solution (e.g., NPS dissolved in sterile saline) is infused slowly over a set period (e.g., 1-2 minutes).

Inhibitory Avoidance (IA) Task

This task assesses long-term memory for an aversive event and is sensitive to memory-enhancing agents.

Methodology:

-

Apparatus: A two-compartment box consisting of a small, illuminated "safe" compartment and a larger, dark compartment with an electrified grid floor. A guillotine door separates the compartments.

-

Training Session:

-

Place the animal in the illuminated compartment, facing away from the door.

-

After a brief habituation period, the door opens. Rodents have a natural tendency to enter the dark compartment.

-

Once the animal enters the dark compartment with all four paws, the door closes, and a brief, mild foot shock is delivered (e.g., 0.2-0.5 mA for 1-2 seconds).

-

Immediately after the shock, the animal is removed from the apparatus.

-

The experimental drug (e.g., NPS) or vehicle is administered (e.g., via i.c.v. infusion) immediately post-training to target the memory consolidation window.

-

-

Testing Session (Retention Test):

-

Typically conducted 24 to 48 hours after training.

-

The animal is again placed in the illuminated compartment.

-

The latency to step through into the dark compartment is measured (up to a cutoff time, e.g., 300-600 seconds).

-

No foot shock is delivered during the test session.

-

A longer step-through latency is interpreted as better memory retention of the aversive experience.

-

Logical Relationships and Therapeutic Implications

The diverse functions of NPS are interconnected. Its ability to promote arousal may be intrinsically linked to its capacity to enhance memory consolidation, as a state of heightened alertness can facilitate the encoding of significant events. The unique combination of anxiolytic and arousal-promoting effects makes the NPSR1 a highly attractive target for drug development. NPSR1 agonists could potentially treat anxiety disorders without the sedative side effects common to many current anxiolytics, while also offering cognitive enhancement. Conversely, NPSR1 antagonists may have utility in conditions characterized by hyper-arousal or in preventing relapse in substance use disorders.

Conclusion

The Neuropeptide S system is a potent and pleiotropic neuromodulator within the central nervous system. Its unique ability to concurrently promote arousal and reduce anxiety, coupled with its role in enhancing memory, positions the NPSR1 as a promising therapeutic target. Further research into the precise circuit-level mechanisms of NPS action and the development of selective, bioavailable NPSR1 ligands will be crucial for translating the potential of this system into novel treatments for a range of neuropsychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of the Neuropeptide S System in Emotionality, Stress Responsiveness and Addiction-Like Behaviours in Rodents: Relevance to Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anatomical characterization of the neuropeptide S system in the mouse brain by in situ hybridization and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropeptide S (NPS) and its receptor (NPSR1) in chickens: cloning, tissue expression, and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropeptide S receptor - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Neuropeptide S receptor | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological profile of the neuropeptide S receptor: Dynamic mass redistribution studies - PMC [pmc.ncbi.nlm.nih.gov]

role of Neuropeptide S in human sleep-wake cycle regulation

An In-depth Technical Guide to the Role of Neuropeptide S in Human Sleep-Wake Cycle Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropeptide S (NPS) and its cognate receptor, NPSR1, have emerged as a critical neuromodulatory system in the regulation of arousal and sleep-wake cycles.[1][2][3][4][5] Extensive research in animal models demonstrates that central administration of NPS potently promotes wakefulness, increases locomotor activity, and reduces both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[6][7][8] The underlying mechanism involves the activation of key arousal centers, including orexinergic and histaminergic neurons, and the inhibition of sleep-promoting regions such as the ventrolateral preoptic nucleus (VLPO).[2][9][10] In humans, genetic variations in the NPSR1 gene are associated with altered sleep duration and risk for primary insomnia, corroborating the system's relevance across species.[11][12][13][14] This document provides a comprehensive technical overview of the NPS-NPSR1 system's role in sleep-wake regulation, detailing its signaling pathways, effects on sleep architecture, and the experimental methodologies used in its investigation. The unique profile of NPS as a wake-promoting agent with anxiolytic properties presents a promising avenue for the development of novel therapeutics for sleep and anxiety disorders.[15]

The Neuropeptide S System

Neuropeptide S (NPS)

NPS is a 20-amino-acid peptide highly conserved among species.[15] It is expressed by distinct clusters of neurons located primarily in the brainstem, between the locus coeruleus (LC) and Barrington's nucleus, as well as in the parabrachial nucleus (PB) and central gray (CGPn).[6][16] These neurons project widely throughout the brain to areas implicated in arousal, anxiety, and sleep, including the thalamus, hypothalamus, and amygdala.[6][9]

Neuropeptide S Receptor (NPSR1)

NPS exerts its biological effects by activating a single G-protein coupled receptor, NPSR1.[1][11] NPSR1 activation primarily couples to Gq and Gs proteins, leading to the mobilization of intracellular calcium (Ca²⁺) and the synthesis of cyclic adenosine (B11128) monophosphate (cAMP).[1][6][13] This signaling cascade ultimately alters neuronal excitability and transcription.[2] NPSR1 mRNA is broadly distributed in the brain, with notable expression in sleep-wake regulatory centers.[6]

Mechanism of Action in Sleep-Wake Regulation

The wake-promoting effect of NPS is mediated through a multi-faceted mechanism involving the activation of arousal systems and the suppression of sleep-promoting circuits.

NPSR1 Intracellular Signaling

Upon NPS binding, NPSR1 initiates a signaling cascade that increases neuronal excitability. This pathway is fundamental to the arousal-promoting effects of the peptide.

Caption: NPSR1 signaling cascade leading to increased neuronal excitability and arousal.

Modulation of Key Sleep-Wake Circuits

NPS orchestrates a pro-arousal state by directly influencing several key neuronal populations that govern the sleep-wake switch.

-

Activation of Arousal Systems: NPS administration leads to the activation of orexin (B13118510)/hypocretin neurons in the lateral hypothalamus (LH) and histaminergic neurons in the tuberomammillary nucleus (TMN).[9][17][18][19] Both orexin and histamine (B1213489) are critical wake-promoting neurotransmitters.[9][17]

-

Inhibition of Sleep-Promoting Centers: The ventrolateral preoptic nucleus (VLPO) contains sleep-active GABAergic neurons that inhibit arousal centers.[2][9] NPS promotes wakefulness by inhibiting these sleep-promoting neurons.[10] This inhibition is indirect; NPS depolarizes local GABAergic interneurons in the VLPO, which in turn create a feed-forward inhibition onto the primary sleep-promoting cells.[10]

-

Interaction with Glutamatergic and GABAergic Systems: The regulation of sleep and wakefulness relies on a balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.[20][21][22] NPS modulates this balance, for instance, by enhancing glutamatergic transmission in the amygdala and indirectly inhibiting sleep-promoting GABAergic neurons in the VLPO.[10][23]

Caption: NPS modulation of key arousal and sleep-promoting brain circuits.

Quantitative Effects on Sleep-Wake Architecture

Animal studies using intracerebroventricular (i.c.v.) administration of NPS have provided robust quantitative data on its effects on sleep.

Table 1: Effects of Exogenous NPS Administration on Sleep-Wake Parameters in Rodents

| Parameter | Species | Dose (i.c.v.) | Observation Period | Change from Control | Citation(s) |

| Active Waking | Rat | 1 nmol | First 2 hours | +88% | [7][8] |

| Rat | 10 nmol | First 2 hours | +87% | [7][8] | |

| Light SWS (NREM) | Rat | 1 nmol | First 2 hours | -84% | [7][8] |

| Rat | 10 nmol | First 2 hours | -68% | [7][8] | |

| Deep SWS (NREM) | Rat | 1 nmol | First 2 hours | -47% | [7][8] |

| Rat | 10 nmol | First 2 hours | -33% | [7][8] | |

| REM Sleep | Rat | 1 nmol | First 2 hours | -71% | [7][8] |

| Rat | 10 nmol | First 2 hours | -70% | [7][8] | |

| Sleep Latency | Rat | 1 nmol | Post-PSD | Prolonged | [24][25] |

| Total Sleep Time | Rat | 1 nmol | 24 hours (Post-PSD) | Decreased by 8% | [24] |

| EEG Delta Activity | Rat | 1-2 nmol | During Propofol Anesthesia | Decreased | [9][26] |

| EEG Theta Activity | Rat | 1 nmol | Post-PSD | Suppressed | [24][25] |

SWS: Slow-Wave Sleep; PSD: Paradoxical Sleep Deprivation.

Table 2: NPS-Induced Neuronal Activation in Wake-Promoting Regions

| Neuronal Population | Brain Region | Method | Change in c-Fos Expression | Citation(s) |

| Histaminergic Neurons | Posterior Hypothalamus | Immunohistochemistry | +76.0% | [9] |

| Orexinergic Neurons | Posterior Hypothalamus | Immunohistochemistry | +28.2% | [9] |

| General Neurons | Perifornical Nucleus (PeF) | Immunohistochemistry | +24.3% | [9] |

| General Neurons | Dorsomedial Hypothalamus (DMH) | Immunohistochemistry | +13.7% | [9] |

Genetic Evidence in Humans

The role of the NPS-NPSR1 system in human sleep is strongly supported by genetic association studies linking polymorphisms in the NPSR1 gene to sleep phenotypes and disorders.

Table 3: Association of Human NPSR1 Gene Polymorphisms with Sleep Phenotypes

| Polymorphism | Phenotype/Disorder | Key Finding | Population | Citation(s) |

| rs324981 (Asn107Ile) | Sleep Duration | Homozygous T-allele carriers have significantly shorter sleep duration. | 393 white adults | [13][14] |

| Primary Insomnia | T-allele associated with sleep dissatisfaction. A-allele associated with longer sleep latency in PI patients. | 147 men; PI patients | [12][27] | |

| Y206H (missense) | Familial Natural Short Sleep | Causal mutation identified in a family with a natural short sleep phenotype. | Human family | [11][28][29] |

The T-allele of the rs324981 polymorphism results in a more sensitive receptor, which aligns with the finding that carriers exhibit shorter sleep duration, consistent with the arousal-promoting function of NPS.[13][14] Furthermore, the identification of the NPSR1-Y206H mutation as a cause for familial natural short sleep provides definitive evidence for the system's critical role in regulating human sleep duration.[11][28]

Experimental Protocols

The following section details the core methodologies employed in the study of the NPS system's role in sleep-wake regulation.

Intracerebroventricular (i.c.v.) NPS Administration and Polysomnography

This is the primary experimental paradigm used to assess the effects of NPS on sleep architecture in rodents.

Caption: Standard experimental workflow for rodent sleep studies involving NPS.

Methodology Details:

-

Surgical Implantation: Under anesthesia, rodents are chronically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. A guide cannula is stereotaxically implanted into a cerebral ventricle (e.g., the lateral ventricle).[7]

-

Recovery and Habituation: Animals are allowed to recover for at least one week. Prior to the experiment, they are habituated to the recording cables and environment.

-

Recording and Injection: Continuous EEG/EMG recordings are taken to establish a baseline. NPS, an antagonist, or a vehicle solution is then administered via the i.c.v. cannula, and recordings continue to assess changes in sleep-wake states (Wake, NREM, REM), sleep latencies, and episode durations.[7][24]

-

Data Analysis: Sleep-wake states are scored in epochs (e.g., 10-30 seconds) based on EEG and EMG characteristics. Power spectral analysis is performed on the EEG signal to quantify changes in frequency bands (e.g., delta, theta).[24][26][30]

In Vivo Microdialysis

This technique allows for the measurement of endogenous neuropeptide levels in the extracellular fluid of specific brain regions in awake, behaving animals.

Caption: General protocol for in vivo microdialysis for neuropeptide measurement.

Methodology Details:

-

Probe and Perfusion: A microdialysis probe with a semi-permeable membrane (e.g., 20 kDa MWCO) is inserted into the target brain region.[31][32][33] It is perfused at a low flow rate (e.g., 0.2-2 µL/min) with artificial cerebrospinal fluid (aCSF).[31][34]

-

Sampling: Extracellular molecules, including NPS, diffuse across the membrane into the aCSF, which is collected in timed fractions.[31]

-

Analysis: Due to the low picomolar concentrations of neuropeptides, highly sensitive analytical methods such as liquid chromatography-mass spectrometry (LC-MS) or radioimmunoassay (RIA) are required for quantification.[34][35] Samples may require stabilization (e.g., with acetic acid) to prevent degradation.[34]

Therapeutic Implications and Future Directions

The robust wake-promoting and anxiolytic effects of NPS make the NPSR1 a highly attractive target for drug development.[15]

-

Insomnia and Sleep Disorders: NPSR1 antagonists could potentially promote sleep and treat insomnia by blocking the arousal-promoting signal of endogenous NPS.[1][36]

-

Hypersomnia and Narcolepsy: Conversely, potent and stable NPSR1 agonists could be developed as novel wake-promoting agents for disorders of excessive daytime sleepiness.[36]

-

Comorbid Anxiety and Sleep Disturbance: The unique dual anxiolytic and arousal-promoting profile of NPS suggests that NPSR1 modulators could be particularly beneficial for conditions where anxiety and sleep disturbances are intertwined.[24][25]

Future research should focus on developing selective, brain-penetrant NPSR1 modulators and further elucidating the downstream circuits that mediate the distinct behavioral effects of NPS. Understanding how the NPS system interacts with homeostatic sleep pressure and the circadian clock will be crucial for translating these preclinical findings into effective therapies.

References

- 1. What are NPSR1 modulators and how do they work? [synapse.patsnap.com]

- 2. Roles of Neuropeptides in Sleep–Wake Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Neuropeptides in Sleep-Wake Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Neuropeptide S: a neuropeptide promoting arousal and anxiolytic-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuropeptide-S evoked arousal with electroencephalogram slow-wave compensatory drive in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Neuropeptide S promotes wakefulness through the inhibition of sleep-promoting ventrolateral preoptic nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutant neuropeptide S receptor reduces sleep duration with preserved memory consolidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gene polymorphisms (rs324957, rs324981) in NPSR1 are associated with increased risk of primary insomnia: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genetic Association of Objective Sleep Phenotypes with a Functional Polymorphism in the Neuropeptide S Receptor Gene | PLOS One [journals.plos.org]

- 14. Genetic Association of Objective Sleep Phenotypes with a Functional Polymorphism in the Neuropeptide S Receptor Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuropeptide S is a stimulatory anxiolytic agent: a behavioural study in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. THE REGULATION OF SLEEP AND WAKEFULNESS BY THE HYPOTHALAMIC NEUROPEPTIDE OREXIN/HYPOCRETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hypocretin/Orexin Neuropeptides: Participation in the Control of Sleep-Wakefulness Cycle and Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Non-sleep effects of hypocretin/orexin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Influence of glutamatergic and GABAergic neurotransmission on obstructive sleep apnea - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GABA and glutamate neurons in the VTA regulate sleep and wakefulness - PMC [pmc.ncbi.nlm.nih.gov]

- 22. GABA and glutamate neurons in the VTA regulate sleep and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Frontiers | Neuropeptide S Counteracts Paradoxical Sleep Deprivation-Induced Anxiety-Like Behavior and Sleep Disturbances [frontiersin.org]

- 25. Neuropeptide S Counteracts Paradoxical Sleep Deprivation-Induced Anxiety-Like Behavior and Sleep Disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Neuropeptide S reduces propofol- or ketamine-induced slow wave states through activation of cognate receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. cambridge.org [cambridge.org]

- 28. Mutant neuropeptide S receptor reduces sleep duration with preserved memory consolidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A Biologist Explains Why Some People Need Only 4 Hours Of Sleep. Hint: It’s In Their Genes [forbes.com]

- 30. researchgate.net [researchgate.net]

- 31. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Microdialysis methods for in vivo neuropeptide measurement in the stalk-median eminence in the Rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. benchchem.com [benchchem.com]

- 34. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Monitoring neuropeptides in vivo via microdialysis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. What are Neuropeptide S receptor family modulators and how do they work? [synapse.patsnap.com]

The Role of Neuropeptide S in the Regulation of Appetite and Feeding Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide S (NPS) is a 20-amino-acid peptide that has emerged as a significant modulator of various central nervous system functions, including arousal, anxiety, and, notably, the regulation of food intake. Acting through its cognate G protein-coupled receptor, NPSR1, NPS predominantly exerts a potent anorexigenic effect, reducing food consumption in a variety of preclinical models. This technical guide provides an in-depth overview of the current understanding of the NPS system's role in appetite and feeding behavior. It details the quantitative effects of NPS on food intake, outlines key experimental methodologies for its study, and illustrates the known signaling pathways. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry who are investigating the therapeutic potential of the NPS/NPSR1 system for metabolic disorders.

Introduction

The intricate neurobiological control of energy homeostasis involves a complex interplay of various neuropeptides and neurotransmitter systems. The hypothalamus, a key brain region in appetite regulation, integrates peripheral signals of energy status with central neuronal circuits to modulate feeding behavior.[1] Among the numerous neuropeptides implicated in this process, Neuropeptide S (NPS) has garnered significant interest for its potent effects on food intake.[1][2]

NPS acts as the endogenous ligand for the NPSR1 receptor, which is expressed in several brain regions critical for appetite control, including the paraventricular nucleus (PVN) and lateral hypothalamus (LH).[1][2] While initial studies on NPS focused on its role in arousal and anxiety, a growing body of evidence has established its primary function as an anorexigenic agent, capable of suppressing food intake in both sated and fasted states.[1][3] This guide will synthesize the key findings related to the effects of NPS on feeding behavior, providing quantitative data, detailed experimental protocols, and an overview of the underlying molecular mechanisms.

Quantitative Effects of Neuropeptide S on Food Intake

Central administration of NPS has been consistently shown to reduce food intake in a dose-dependent manner across different species. The following tables summarize the quantitative data from key studies investigating the anorectic effects of NPS.

Table 1: Effect of Intracerebroventricular (ICV) NPS on Food Intake in Rodents

| Species | Dose (nmol) | Feeding Condition | Time Point | % Reduction in Food Intake (vs. Vehicle) | Reference |

| Rat | 1.0 | Freely fed, standard chow | 30 min | Significant reduction | [1] |

| Rat | 3.0 | Freely fed, standard chow | 30 min | Significant reduction | [1] |

| Rat | 1.0 | Freely fed, standard chow | 60 min | Significant reduction | [1] |

| Rat | 3.0 | Freely fed, standard chow | 60 min | Significant reduction | [1] |

| Rat | 1.0 | Highly palatable food | 15 min | Significant reduction | [1] |

| Rat | 1.0 | Food restricted | Not specified | Significant reduction | [4] |

| Mouse | 0.001 | Fasted | Not specified | Dose-dependent inhibition | [5] |

| Mouse | 0.01 | Fasted | Not specified | Dose-dependent inhibition | [5] |

| Mouse | 0.1 | Fasted | Not specified | Maximal anorectic effect | [5] |

Table 2: Effect of NPS Administered into Specific Hypothalamic Nuclei

| Species | Injection Site | Dose (nmol) | Time Point | Effect on Food Intake | Reference |

| Chick | Lateral Hypothalamus (LH) | 0.28 | Not specified | Decreased food consumption | [1] |

| Chick | Paraventricular Nucleus (PVN) | 0.28 | Not specified | Decreased food consumption | [1] |

Signaling Pathways of the NPS/NPSR1 System

NPS exerts its effects by binding to the NPSR1, a G protein-coupled receptor (GPCR).[6] Activation of NPSR1 initiates downstream signaling cascades that ultimately modulate neuronal activity and influence feeding behavior.

NPSR1 G Protein Coupling and Second Messenger Systems

NPSR1 is known to couple to both Gαs and Gαq proteins.[6] This dual coupling leads to the activation of two primary second messenger pathways:

-

Adenylate Cyclase Pathway (via Gαs): Activation of Gαs stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

-

Phospholipase C Pathway (via Gαq): Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.

Caption: NPSR1 signaling cascade leading to anorexigenic effects.

Interaction with Other Neuropeptide Systems

The anorexigenic effect of NPS is likely mediated through its interaction with other key appetite-regulating systems.

-